15-cis-Phytoene

Descripción general

Descripción

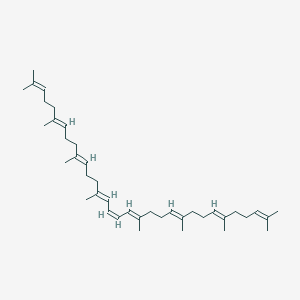

15-cis-Phytoene (C₄₀H₆₄) is a colorless carotenoid and the first committed intermediate in the biosynthesis of all plant and algal carotenoids . It is synthesized via the condensation of two geranylgeranyl diphosphate (GGPP) molecules catalyzed by phytoene synthase (PSY; EC 2.5.1.32) . Structurally, it contains eight conjugated double bonds in a 15-cis configuration, distinguishing it from the all-trans isomer found in mammalian systems . In plants, this compound serves as the precursor for downstream carotenoids like lycopene, β-carotene, and xanthophylls, which are critical for photosynthesis, photoprotection, and pigmentation . Its enzymatic conversion involves phytoene desaturase (PDS; EC 1.3.5.5), ζ-carotene isomerase (ZISO), and ζ-carotene desaturase (ZDS; EC 1.3.5.6) to produce red all-trans-lycopene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

15-cis-Phytoene can be synthesized through the enzymatic condensation of two molecules of geranylgeranyl pyrophosphate. This reaction is catalyzed by the enzyme phytoene synthase. The reaction conditions typically involve the presence of magnesium ions and a suitable buffer system to maintain the pH .

Industrial Production Methods

In industrial settings, this compound is produced using genetically engineered microorganisms such as Escherichia coli or yeast. These microorganisms are modified to express the necessary enzymes for the biosynthesis of this compound from simple carbon sources. The production process involves fermentation, followed by extraction and purification of the compound .

Análisis De Reacciones Químicas

Core Desaturation and Isomerization Reactions

15-cis-Phytoene participates in two primary reaction types during carotenogenesis:

Mechanistic Insights :

- Desaturation : PDS introduces two double bonds at C11 and C11' of 15-cis-phytoene via a FAD-dependent mechanism, forming 9,15,9’-tri-cis-ζ-carotene. This step is oxygen-dependent, with plastoquinone shuttling electrons to PTOX for water formation .

- Isomerization : Z-ISO converts the central 15-15’ cis bond in ζ-carotene to trans, enabling downstream desaturation by ζ-carotene desaturase (ZDS) .

Downstream Pathway to Lycopene

Following initial desaturation and isomerization, 15-cis-phytoene derivatives undergo further modifications:

| Step | Enzyme | Reaction | Product |

|---|---|---|---|

| 1 | ZDS | Desaturation of di-cis-ζ-carotene | 7,9,9’-tri-cis-neurosporene |

| 2 | Carotene cis-trans isomerase (CRTISO) | Isomerization of neurosporene | All-trans-lycopene |

Key Observations :

- Plant pathways require four enzymes (PDS, Z-ISO, ZDS, CRTISO) for lycopene synthesis, whereas bacterial CRTI accomplishes this in a single step .

- Light exposure accelerates non-enzymatic cis-to-trans isomerization of intermediates .

Environmental and Genetic Influences

Reaction efficiency varies under different conditions:

Comparative Analysis: Plant vs. Bacterial Pathways

Reaction Conditions and Inhibitors

| Parameter | Optimal Range | Inhibitors/Disruptors |

|---|---|---|

| Temperature | 25–30°C | >40°C denatures PDS |

| pH | 7.0–7.5 (PDS activity) | <6.5 reduces enzyme affinity |

| Cofactors | Mg²⁺, FAD | EDTA chelates Mg²⁺ |

This synthesis of 15-cis-phytoene’s reactivity underscores its biochemical versatility, from light-driven isomerization to genetically engineered overproduction. Future research may exploit these pathways for enhanced crop nutrition and industrial carotenoid synthesis.

Aplicaciones Científicas De Investigación

Genetic Engineering in Crop Improvement

15-cis-Phytoene plays a significant role in genetic engineering aimed at enhancing carotenoid content in crops. For instance, the introduction of genes encoding phytoene synthase (PSY) and phytoene desaturase (PDS) has been utilized to increase β-carotene levels in staple crops like rice and maize.

- Case Study: Golden Rice

Golden Rice was developed by introducing a bacterial PDS gene (crtI) along with PSY to enhance β-carotene production. This biofortification aims to combat vitamin A deficiency in populations reliant on rice as a staple food .

Plant Breeding

Research has shown that manipulating the expression of genes related to this compound can affect fruit color and nutritional quality. For example, studies on apricot varieties have demonstrated that variations in the expression of this compound desaturase influence the accumulation of carotenoids, impacting both color and health benefits .

- Case Study: Apricot Carotenoids

In apricot fruits, the expression levels of this compound desaturase were found to correlate with β-carotene content during color transition stages. This insight provides a basis for breeding programs aimed at developing new cultivars with enhanced nutritional profiles .

Bioprospecting for Microbial Production

Microorganisms capable of synthesizing carotenoids from this compound are being explored for biotechnological applications. The potential of certain bacteria to produce lycopene from phytoene opens avenues for sustainable production methods for these valuable pigments.

- Case Study: Priestia flexa

Genomic studies on Priestia flexa revealed its ability to convert this compound into lycopene, highlighting its potential as a biotechnological resource for carotenoid production .

Food Industry

Carotenoids derived from this compound serve as natural colorants and nutritional supplements in the food industry. They are utilized not only for their coloring properties but also for their antioxidant benefits.

Pharmaceutical Applications

Due to their antioxidant properties, carotenoids derived from phytoenes are being investigated for their potential health benefits, including roles in preventing chronic diseases such as cancer and cardiovascular diseases.

Environmental Applications

The manipulation of phytoene biosynthesis pathways can also contribute to environmental sustainability by developing crops that require fewer chemical inputs while maintaining high nutritional value.

Mecanismo De Acción

15-cis-Phytoene exerts its effects primarily through its role as a precursor in the carotenoid biosynthesis pathwayThese carotenoids play crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules .

Comparación Con Compuestos Similares

Structural and Functional Differences

Table 1: Key Structural and Enzymatic Features of 15-cis-Phytoene and Related Carotenoids

Key Insights :

- This compound vs. ζ-Carotene : While this compound is the initial product of PSY, ζ-carotene (9,9'-di-cis) results from PDS-mediated desaturation. Mutations in ZDS cause ζ-carotene accumulation, impairing photomorphogenesis .

- This compound vs. Lycopene : Lycopene’s all-trans structure enables light absorption at longer wavelengths, making it a pigment, whereas this compound’s colorless nature reflects its role as a metabolic intermediate .

Regulatory and Expression Dynamics

- Gene Expression : In apricot cultivars, overexpression of PaPSY and PaPDS in 'JTY' correlates with 60.7-fold higher β-carotene content compared to 'X15', directly linking this compound metabolism to fruit coloration .

- Enzyme Specificity: PSY is rate-limiting; silencing PaPSY reduces this compound by >90%, stalling downstream carotenoid synthesis . In contrast, ZISO and ZDS mutations have milder effects, as seen in Arabidopsis spc1 mutants .

Ecological and Biotechnological Significance

- Stress Responses : In Haematococcus pluvialis, salinity stress upregulates PSY and PDS, enhancing this compound flux for astaxanthin production .

- Industrial Applications : this compound is marketed as a high-purity standard (≥80%) for research, highlighting its commercial value in nutraceutical studies .

Research Findings and Contradictions

- Contradictory Roles of NCED and CCD4: While PaPSY and PaPDS drive β-carotene accumulation in apricots , studies in peaches attribute low carotenoid levels to NCED (9-cis-epoxycarotenoid dioxygenase) overexpression, suggesting species-specific regulatory nodes .

- CRTISO Variability : Tomato CRTISO mutants accumulate prolycopene instead of lycopene, whereas Arabidopsis mutants retain functional isomerization, indicating divergent enzyme efficiencies .

Actividad Biológica

15-cis-Phytoene is a significant carotenoid precursor in the biosynthesis of various carotenoids, including β-carotene. This compound plays a crucial role in plant physiology, particularly in the synthesis of pigments that are essential for photosynthesis and plant health. The biological activity of this compound encompasses its synthesis, metabolic pathways, and potential health benefits.

1. Biosynthesis and Metabolic Pathways

This compound is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) through the action of phytoene synthase (PSY), which catalyzes the first committed step in carotenoid biosynthesis. This pathway is crucial as it leads to the formation of various carotenoids that contribute to plant coloration and photoprotection.

Key Enzymes Involved

- Phytoene Synthase (PSY) : Catalyzes the condensation of GGPP to form this compound.

- Phytoene Desaturase (PDS) : Converts this compound into other carotenoids through a series of desaturation steps, ultimately leading to lycopene.

| Enzyme | Function | Product |

|---|---|---|

| PSY | Condensation of GGPP | This compound |

| PDS | Desaturation | Lycopene |

2. Biological Activity and Health Benefits

Research indicates that carotenoids, including those derived from this compound, possess various biological activities that can benefit human health:

- Antioxidant Properties : Carotenoids exhibit significant antioxidant activity, helping to neutralize free radicals and reduce oxidative stress. This property is beneficial for preventing chronic diseases such as cancer and cardiovascular diseases.

- Vision Health : Carotenoids are known to support eye health by protecting against age-related macular degeneration (AMD) and other vision-related issues.

- Skin Protection : Carotenoids can enhance skin health by providing protection against UV radiation and improving skin hydration and elasticity.

3. Case Studies and Research Findings

Several studies have explored the effects of this compound and its derivatives on plant health and human nutrition:

Study on Apricot Coloration

A study investigated the role of this compound desaturase (PDS) in apricot fruit coloration. It was found that mutations in the PDS gene led to reduced β-carotene content, affecting fruit color and potentially its nutritional value. This highlights the importance of carotenoid biosynthesis in fruit quality .

Carotenoid Biosynthesis in Maize

In maize, mutations affecting the Z-ISO gene were shown to block carotenoid production, leading to an accumulation of cis-carotenes, including this compound. This research emphasizes the genetic regulation of carotenoid biosynthesis pathways .

4. Future Directions in Research

Further research is necessary to fully understand the regulatory mechanisms governing this compound metabolism and its potential applications in agricultural biotechnology. Genetic engineering approaches could enhance carotenoid content in crops, improving their nutritional profiles.

Q & A

Q. What experimental methodologies are recommended for quantifying 15-cis-phytoene in plant extracts?

To detect and quantify 15-cis-phytoene, ultra-performance convergence chromatography coupled with mass spectrometry (UPC²-MS) is highly effective. This method separates stereoisomers with high resolution, as demonstrated in Dunaliella salina extracts using tomato-derived 15-cis-phytoene as a standard . For gene expression analysis of enzymes involved in its biosynthesis (e.g., 15-cis-phytoene synthase), the 2^(-ΔΔC(T)) method for real-time quantitative PCR is recommended to normalize expression levels against controls and account for amplification efficiency .

Q. How does the stereoisomeric configuration of this compound influence its enzymatic conversion in carotenoid biosynthesis?

15-cis-phytoene serves as the substrate for phytoene desaturases (e.g., CRTI) in carotenoid pathways. Studies on Pantoea ananatis reveal that CRTI catalyzes the conversion of 15-cis-phytoene directly to all-trans-lycopene without accumulating intermediates. This reaction depends on the cis configuration, as the enzyme’s active site selectively binds the substrate, enabling four-step desaturation. Kinetic data are best obtained via UV/VIS spectroscopy and HPLC validation to confirm product uniformity .

Q. What are the key challenges in designing experiments to study this compound synthase activity?

Enzyme kinetics assays for 15-cis-phytoene synthase (EC 2.5.1.32) require precise control of geranylgeranyl diphosphate (GGPP) substrate concentration and pH. The reaction involves two steps: (1) dimerization of GGPP to prephytoene diphosphate and (2) cyclization to 15-cis-phytoene. Challenges include:

- Avoiding non-enzymatic isomerization by maintaining anaerobic conditions.

- Validating product identity via NMR or high-resolution mass spectrometry due to the compound’s instability .

Q. How can contradictory data on this compound desaturation intermediates be resolved?

Discrepancies in detecting intermediates (e.g., phytofluene, ζ-carotene) may arise from enzyme-source variability or methodological limitations. For instance, CRTI from Pantoea ananatis produces no intermediates, while plant desaturases (e.g., PDS) may accumulate them. To address contradictions:

- Use time-resolved assays to capture transient intermediates.

- Compare enzyme kinetics across homologs using stopped-flow spectroscopy .

Q. What are the best practices for ensuring reproducibility in this compound biosynthesis studies?

Reproducibility requires:

- Strict adherence to stereochemical purity : Validate 15-cis configuration via circular dichroism (CD) or chiral chromatography.

- Detailed experimental protocols : Include substrate concentrations, temperature, and cofactor requirements (e.g., FAD for desaturases).

- Deposit raw data and spectra in public repositories (e.g., MetaboLights) to enable cross-validation .

Q. How can transcriptomic data be integrated with metabolic profiling to study this compound regulation?

Combine RNA-seq for identifying upregulated genes (e.g., PSY1, CRTI) with LC-MS/MS-based metabolomics to correlate enzyme activity with 15-cis-phytoene levels. For example, in apricot pulp, co-expression of 15-cis-phytoene synthase and desaturase with β-carotene accumulation highlights pathway coordination. Use multivariate statistical tools (e.g., PCA, OPLS-DA) to link gene expression and metabolite flux .

Q. What structural features of this compound are critical for its role as a biosynthetic precursor?

The 15-cis double bond imposes a bent conformation, enabling specific interactions with desaturase active sites. Computational modeling (e.g.,molecular docking ) reveals that the cis configuration positions C9 and C10 for hydrogen abstraction during desaturation. Mutagenesis studies on CRTI’s FAD-binding domain further confirm steric constraints favoring cis substrates .

Q. How do environmental stressors influence this compound accumulation in microalgae?

Norflurazon and chlorpropham treatments in Dunaliella salina induce 15-cis-phytoene accumulation by inhibiting downstream desaturases. Experimental design should:

- Include untreated controls to establish baseline levels.

- Monitor light and nutrient conditions, as oxidative stress alters carotenoid flux.

- Use UPC²-MS for isomer-specific quantification under varying stress conditions .

Q. What analytical pitfalls arise when characterizing this compound in complex matrices?

- Co-elution with other carotenoids : Mitigate via tandem mass spectrometry (MS/MS) or orthogonal separation techniques.

- Photoisomerization : Conduct analyses under dim light and use amber vials to preserve cis configuration.

- Matrix effects : Validate recovery rates with isotope-labeled internal standards .

Q. How can hypotheses about this compound’s evolutionary conservation be tested?

Formulate hypotheses using the PICO framework :

- Population : Carotenogenic organisms (e.g., plants, bacteria).

- Intervention : Phylogenetic analysis of PSY and CRTI homologs.

- Comparison : Non-carotenogenic species.

- Outcome : Conservation of 15-cis-phytoene biosynthesis as an ancestral trait.

Validate via comparative genomics and ancestral state reconstruction .

Propiedades

IUPAC Name |

(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-BHLJUDRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433340 | |

| Record name | 15-cis-Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-14-4 | |

| Record name | Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-cis-Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876K2ZK1OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-cis-Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.